molecular formula C25H23N3O4S B14986203 N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14986203
M. Wt: 461.5 g/mol
InChI Key: BOGVPLDGEQTFNC-UHFFFAOYSA-N
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Description

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including furan, benzothiophene, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl carbamate, which is then reacted with a tetrahydrobenzothiophene derivative under specific conditions to form the intermediate compound. This intermediate is further reacted with 4-methylphenyl oxazole-3-carboxamide to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-METHYL-N-(4-METHYLPHENYL)-2-FURAMIDE
  • N-(4-METHYLPHENYL)-2-FURAMIDE
  • N-(2-METHYLPHENYL)-2-FURAMIDE
  • N-(2-FLUOROPHENYL)-2-METHYL-3-FURAMIDE

Uniqueness

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H23N3O4S/c1-15-8-10-16(11-9-15)20-13-19(28-32-20)23(29)27-25-22(18-6-2-3-7-21(18)33-25)24(30)26-14-17-5-4-12-31-17/h4-5,8-13H,2-3,6-7,14H2,1H3,(H,26,30)(H,27,29)

InChI Key

BOGVPLDGEQTFNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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